Cas no 1261576-31-1 (6-Hydroxy-3-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine)

6-Hydroxy-3-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 6-Hydroxy-3-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine
-
- インチ: 1S/C13H7F6NO2/c14-12(15,16)11-9(5-6-10(21)20-11)7-1-3-8(4-2-7)22-13(17,18)19/h1-6H,(H,20,21)
- InChIKey: NIUAETVSCIIZMY-UHFFFAOYSA-N
- SMILES: FC(C1=C(C=CC(N1)=O)C1C=CC(=CC=1)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 22
- 回転可能化学結合数: 2
- 複雑さ: 498
- XLogP3: 3.5
- トポロジー分子極性表面積: 38.3
6-Hydroxy-3-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024001338-500mg |
6-Hydroxy-3-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine |
1261576-31-1 | 97% | 500mg |
$1038.80 | 2023-09-03 | |
Alichem | A024001338-1g |
6-Hydroxy-3-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine |
1261576-31-1 | 97% | 1g |
$1848.00 | 2023-09-03 | |
Alichem | A024001338-250mg |
6-Hydroxy-3-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine |
1261576-31-1 | 97% | 250mg |
$686.80 | 2023-09-03 |
6-Hydroxy-3-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine 関連文献
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
6-Hydroxy-3-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridineに関する追加情報
Introduction to 6-Hydroxy-3-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine (CAS No. 1261576-31-1) and Its Emerging Applications in Chemical Biology
6-Hydroxy-3-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine, identified by its CAS number 1261576-31-1, is a sophisticated heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the pyridine class, characterized by a nitrogen-containing aromatic ring, which is a cornerstone in medicinal chemistry for its ability to modulate biological pathways. The presence of multiple substituents, including a trifluoromethyl group and a trifluoromethoxy group, enhances its electronic properties and potential interactions with biological targets.
The trifluoromethyl group, known for its electron-withdrawing nature, significantly influences the reactivity and binding affinity of the molecule. This feature is particularly valuable in drug design, as it can improve metabolic stability and binding interactions with enzymes or receptors. Conversely, the trifluoromethoxy group introduces a strong electron-withdrawing effect through resonance, which can fine-tune the molecule's electronic properties for optimal pharmacological activity. These structural elements contribute to the compound's versatility, making it a promising candidate for further exploration in various therapeutic areas.
In recent years, there has been a surge in research focusing on pyridine derivatives due to their broad spectrum of biological activities. Specifically, compounds containing both hydroxyl and trifluoromethyl groups have shown promise in inhibiting key enzymes involved in cancer progression. For instance, studies have demonstrated that such modifications can enhance binding affinity to tyrosine kinases, which are critical targets in oncology. The structural motif of 6-Hydroxy-3-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine aligns well with this trend, as it combines these pharmacophoric elements into a single scaffold.
One of the most compelling aspects of this compound is its potential application in developing kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By targeting these enzymes with high selectivity and potency, researchers aim to develop novel therapeutics that can modulate disease progression effectively. The trifluoromethyl and trifluoromethoxy groups in 6-Hydroxy-3-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine are particularly well-suited for this purpose, as they can enhance binding interactions with the active sites of kinases while minimizing off-target effects.
Moreover, the hydroxyl group provides an additional site for hydrogen bonding or other non-covalent interactions with biological targets. This feature is crucial for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability. In vitro studies have begun to explore the pharmacokinetic profile of this compound, revealing promising results regarding its absorption, distribution, metabolism, and excretion (ADME) properties. These findings suggest that 6-Hydroxy-3-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine could be a viable candidate for further development into an oral therapeutic agent.
Recent advancements in computational chemistry have also contributed to the growing interest in this compound. Molecular modeling techniques allow researchers to predict how 6-Hydroxy-3-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine interacts with biological targets at an atomic level. These simulations have helped identify key residues on the target protein that are critical for binding affinity and have guided the design of analogs with improved pharmacological properties. Such computational approaches are essential for accelerating drug discovery processes by reducing the reliance on empirical screening methods.
The synthesis of 6-Hydroxy-3-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine presents unique challenges due to its complex structural features. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. For example, transition-metal-catalyzed cross-coupling reactions have been employed to construct the pyridine core efficiently. Additionally, protecting group strategies have been optimized to ensure regioselective functionalization at multiple sites within the molecule. These advances in synthetic chemistry are crucial for enabling further exploration of this compound's potential applications.
As interest in fluorinated compounds continues to grow across various scientific disciplines, 6-Hydroxy-3-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine represents an exciting area of research with numerous possibilities yet unexplored. Its unique combination of structural features makes it an attractive scaffold for designing novel bioactive molecules with improved efficacy and selectivity compared to existing therapeutics. Future studies will likely focus on refining synthetic routes to enhance yield and scalability while exploring new derivatives that may exhibit even more potent biological activities.
In conclusion,6-Hydroxy-3-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine (CAS No. 1261576-31-1) is a promising compound with significant potential in chemical biology and drug discovery。 Its structural features, including hydroxyl, trifluoromethyl, and trifluoromethoxy groups, make it an ideal candidate for developing kinase inhibitors and other therapeutic agents。 With ongoing advancements in synthetic chemistry, computational modeling, and pharmacological research, this compound is poised to play a vital role in addressing unmet medical needs。
1261576-31-1 (6-Hydroxy-3-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine) Related Products
- 91420-23-4(5-chloro-2-methyl-3-Pyridinol)
- 1313712-45-6(1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one)
- 2097950-73-5(1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole)
- 2229316-36-1(1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol)
- 5654-98-8(5H,6H,7H-pyrrolo[2,3-d]pyrimidine)
- 941989-09-9(1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 710348-58-6({4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid)
- 1804849-08-8(Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate)
- 1805074-56-9(3-Methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid)
- 2138278-23-4(Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)-)




